

GPR84: A Pivotal Regulator at the Crossroads of Metabolic and Fibrotic Diseases

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target implicated in a spectrum of metabolic and fibrotic diseases. Primarily activated by medium-chain fatty acids (MCFAs), this receptor is predominantly expressed on immune cells, where it plays a critical role in modulating inflammatory responses. Its expression is significantly upregulated under inflammatory conditions, linking lipid metabolism to immune function and the pathogenesis of chronic diseases. This technical guide provides a comprehensive overview of the current understanding of GPR84's function, focusing on its signaling pathways, role in various disease models, and the experimental methodologies employed in its study. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts in this promising area.

Introduction

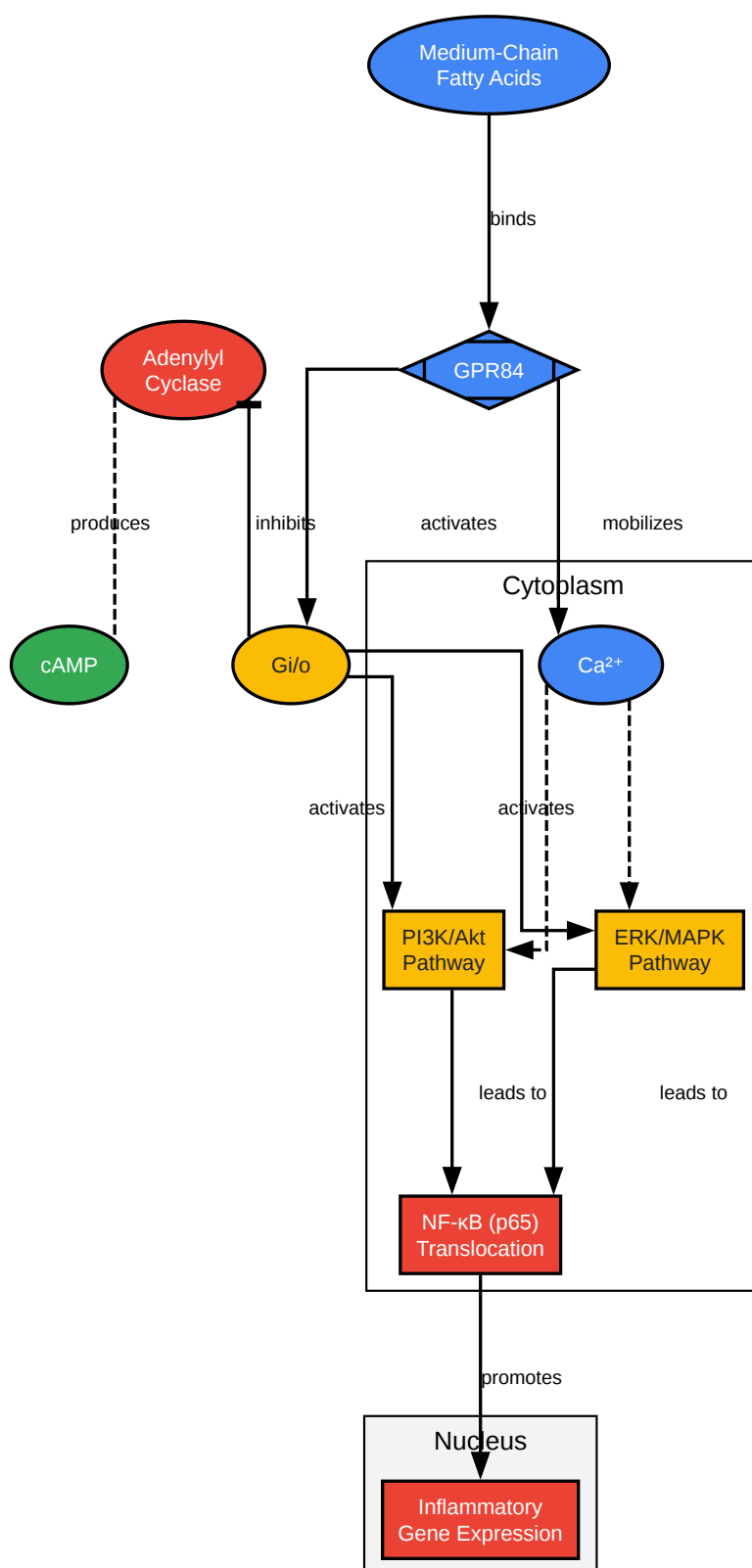
G protein-coupled receptor 84 (GPR84) is a class A G protein-coupled receptor (GPCR) that has garnered significant attention for its involvement in inflammatory, metabolic, and fibrotic conditions.[1] Initially identified as an orphan receptor, it was later deorphanized as a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[2] GPR84 is highly expressed in immune cells, including macrophages, neutrophils, and monocytes, as well as in tissues such as adipose tissue, liver, lungs, and bone marrow.[3][4] Its expression is induced by

pro-inflammatory stimuli like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF- α), positioning it as a key sensor and amplifier of inflammatory signals.[5]

The role of GPR84 in disease is complex and appears to be context-dependent. While some studies suggest a pro-inflammatory and pro-fibrotic role, others indicate a protective function in certain metabolic contexts. This guide aims to dissect these multifaceted roles by presenting a detailed analysis of the available scientific literature.

GPR84 Signaling Pathways

GPR84 primarily couples to the pertussis toxin-sensitive Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of GPR84 also triggers intracellular calcium mobilization. Downstream of these initial events, GPR84 activation has been shown to stimulate several key signaling cascades, including the PI3K-Akt and MAP kinase (ERK) pathways, which are crucial for regulating cellular functions like cytokine production, cell migration, and survival. Furthermore, GPR84 activation can lead to the nuclear translocation of the p65 subunit of NF- κ B, a master regulator of inflammation.



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Figure 1: GPR84 Signaling Cascade.

Role of GPR84 in Metabolic Diseases

The function of GPR84 in metabolic diseases is multifaceted, with studies pointing to both detrimental and protective roles depending on the specific context and tissue.

Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)

GPR84 expression is upregulated in the livers of patients with NAFLD, and its levels correlate with the severity of inflammation and fibrosis. In high-fat diet (HFD)-fed mouse models, GPR84 deficiency has been shown to accelerate the progression from simple steatosis to NASH, characterized by increased hepatic inflammation and fibrosis. This suggests a protective role for GPR84 in suppressing lipotoxicity-induced macrophage overactivation. Conversely, other studies using different NASH models have demonstrated that pharmacological inhibition of GPR84 ameliorates inflammation and fibrosis, suggesting a pro-inflammatory role. The fatty acid mimetic PBI-4547, which acts as a GPR84 antagonist, improved metabolic dysregulation and reduced hepatic steatosis in a diet-induced obesity mouse model.

Adipose Tissue and Glucose Homeostasis

GPR84 is expressed in adipose tissue, and its expression is increased in the fat pads of mice on a high-fat diet. Studies on GPR84 knockout mice have yielded conflicting results regarding its role in glucose metabolism. Some studies show that GPR84 deletion does not affect body weight or glucose tolerance. However, another study reported that GPR84-deficient mice on a high-fat diet exhibit lipid metabolic dysfunction. More recently, GPR84 has been shown to be highly expressed in brown adipose tissue (BAT), where its activation promotes thermogenic gene expression and increases oxygen consumption, suggesting a role in enhancing BAT activity and ameliorating metabolic disorders.

Role of GPR84 in Fibrotic Diseases

A growing body of evidence implicates GPR84 as a pro-fibrotic mediator in various organs.

Liver Fibrosis

As mentioned in the context of NASH, GPR84 expression correlates with the degree of liver fibrosis in patients. Pharmacological antagonism of GPR84 has been shown to reduce

macrophage accumulation and ameliorate fibrosis in several mouse models of NASH. However, studies on GPR84-deficient mice under HFD conditions suggest that endogenous GPR84 signaling protects against the progression of hepatic fibrosis. These seemingly contradictory findings highlight the complexity of GPR84 signaling and may be influenced by the specific disease model and the nature of the ligands (endogenous vs. synthetic).

Kidney Fibrosis

In models of kidney fibrosis, including unilateral ureteral obstruction and adenine-induced nephropathy, GPR84 has been identified as a deleterious factor. GPR84 knockout mice exhibit significantly reduced interstitial fibrosis in these models. The dual GPR40 agonist/GPR84 antagonist PBI-4050 has demonstrated anti-fibrotic activity in various kidney injury models.

Pulmonary Fibrosis

GPR84 is upregulated in the lungs of rats with heart failure-induced lung fibrosis. GPR84 inhibitors are currently in clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF), suggesting its role as a pro-fibrotic mediator in the lungs. The GPR84 antagonist GLPG1205 is undergoing a phase II clinical study for IPF.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on GPR84.

Table 1: GPR84 Expression in Disease Models

Disease Model	Tissue	Species	Change in GPR84 Expression	Reference
Endotoxemia (LPS-induced)	Various	Mouse	Increased	
Hyperglycemia/Diabetes	Adipose tissue, bone marrow, brain, kidney, lung	Mouse	Increased	
Hypercholesterolemia	Various	Mouse	Increased	
High-Fat Diet	Adipose Tissue	Mouse	Increased	
NAFLD/NASH	Liver	Human, Mouse	Increased	
Kidney Fibrosis (Adenine-induced)	Kidney	Mouse	Increased	
Lung Fibrosis (Heart Failure-induced)	Lung	Rat	Increased	

Table 2: Effects of GPR84 Modulation on Inflammatory and Fibrotic Markers

Disease Model	Intervention	Key Findings	Reference
Macrophage Culture (LPS-stimulated)	GPR84 agonist (6-OAU)	Increased TNF α , IL-6, IL-12B, CCL2, CCL5, CXCL1 expression	
NAFLD/NASH (Diet-induced)	GPR84 knockout	Increased hepatic TNF α , Col1a1, Tgfb1, Acta2 expression	
NAFLD/NASH (Diet-induced)	GPR84 antagonist	Reduced hepatic inflammation and fibrosis markers (Tnf α , Tgf β , Acta2, Col1a1)	
Kidney Fibrosis (Adenine-induced)	GPR84 knockout	Reduced interstitial fibrosis by half	
Liver Injury (Con A-induced)	GPR84 knockout	Reduced serum ALT and AST, decreased MCP-1 and TNF- α expression	

Experimental Protocols

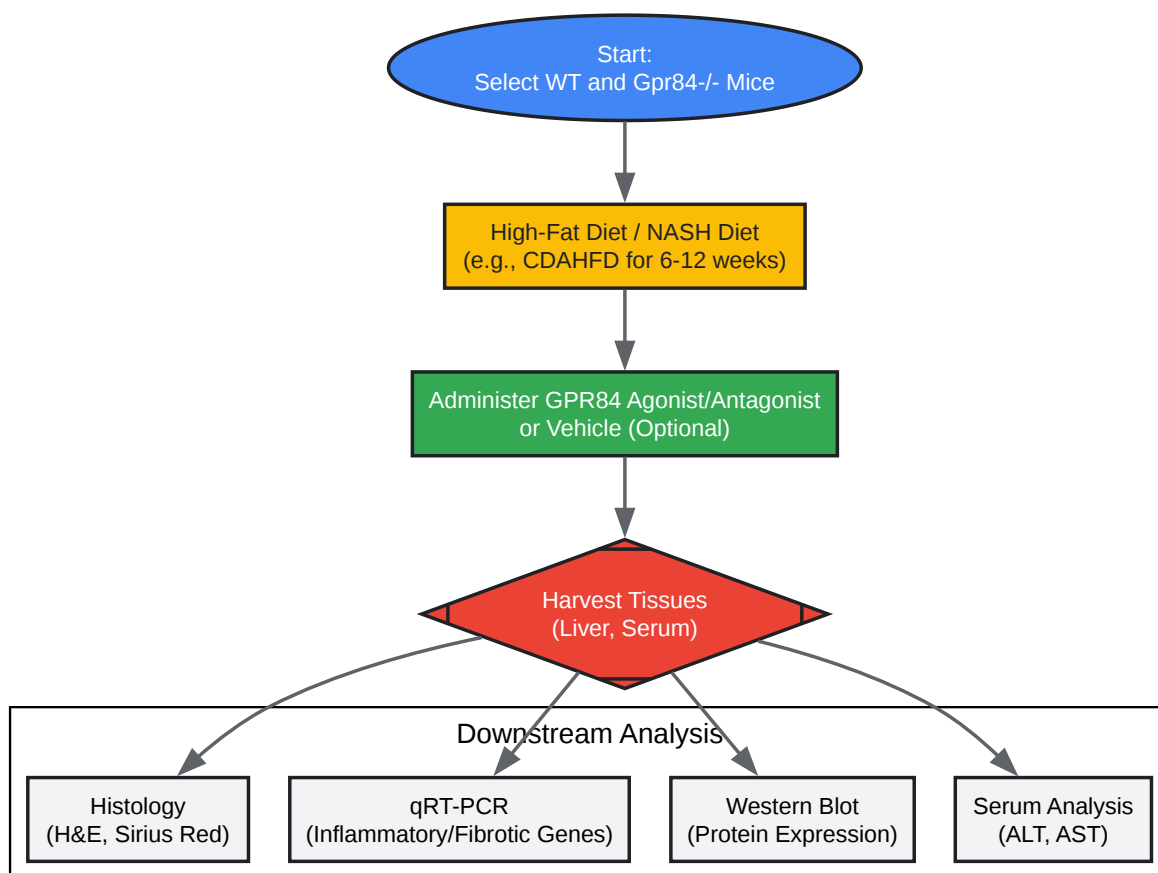
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for studying GPR84 function.

Animal Models

- Diet-Induced NASH Model:** Wild-type and Gpr84^{-/-} mice are fed a high-fat diet (HFD), a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), or a methionine-choline deficient (MCD) diet for several weeks to induce NASH. Liver tissue is then harvested for histological analysis (H&E, Sirius Red staining), gene expression analysis (qRT-PCR for inflammatory and fibrotic markers), and protein analysis (Western blotting).
- Adenine-Induced Kidney Fibrosis Model:** Mice are fed a diet containing adenine (e.g., 0.2% w/w) for several weeks to induce chronic kidney disease and fibrosis. Kidney tissue is

collected for histological assessment of interstitial fibrosis and expression analysis of fibrotic markers.

- **Unilateral Ureteral Obstruction (UUO) Model:** One ureter is surgically ligated to induce obstructive nephropathy and fibrosis in the affected kidney. This model allows for the study of rapid fibrotic processes.



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Figure 2: Workflow for studying GPR84 in a diet-induced NASH model.

In Vitro Assays

- **Macrophage Activation Assay:** Bone marrow-derived macrophages (BMDMs) or macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS in the presence or absence of GPR84

agonists (e.g., 6-OAU) or antagonists. Supernatants are collected to measure cytokine secretion (ELISA), and cell lysates are used for gene expression analysis (qRT-PCR) and Western blotting to assess signaling pathway activation (e.g., phosphorylation of Akt, ERK).

- **cAMP Inhibition Assay:** HEK293 cells stably expressing GPR84 are treated with forskolin to stimulate cAMP production. The ability of GPR84 agonists to inhibit forskolin-induced cAMP accumulation is then measured, typically using a competitive immunoassay.
- **Calcium Mobilization Assay:** GPR84-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in intracellular calcium concentration are monitored using a fluorescence plate reader upon addition of GPR84 agonists.

Conclusion and Future Directions

GPR84 stands out as a critical regulator at the interface of metabolism and inflammation, with significant implications for the development and progression of fibrotic diseases. Its role as a sensor for MCFAs provides a direct link between lipid metabolism and immune cell function. While the pro-inflammatory and pro-fibrotic functions of GPR84 are increasingly recognized, particularly in the context of pharmacological antagonism, the seemingly protective roles observed in some genetic knockout models warrant further investigation.

Future research should focus on:

- Identifying additional endogenous ligands to better understand the physiological regulation of GPR84.
- Elucidating the cell-type-specific functions of GPR84 using conditional knockout mice.
- Investigating the downstream signaling pathways in greater detail to understand the mechanisms behind its diverse biological effects.
- Resolving the crystal structure of GPR84 to facilitate the design of more specific and potent modulators.

The development of selective GPR84 antagonists represents a promising therapeutic strategy for a range of inflammatory and fibrotic conditions. As clinical trials progress, a deeper understanding of GPR84 biology will be essential to fully realize its therapeutic potential.

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